trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Description

Molecular Architecture and Stereochemical Configuration

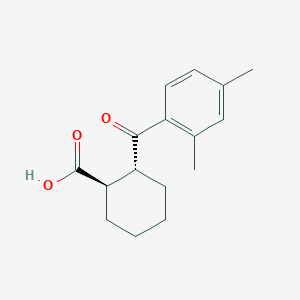

The molecular architecture of this compound is characterized by a cyclohexane ring system that serves as the central scaffold for two distinct functional groups positioned in a trans configuration. The stereochemical designation indicates that the carboxylic acid group at position 1 and the 2,4-dimethylbenzoyl substituent at position 2 are oriented on opposite faces of the cyclohexane ring, minimizing steric interactions and contributing to the compound's overall stability. This trans arrangement is thermodynamically favored compared to the corresponding cis isomer, as demonstrated by conformational analysis of similar disubstituted cyclohexane systems. The 2,4-dimethylbenzoyl moiety introduces additional complexity through the presence of two methyl substituents on the benzene ring at positions 2 and 4, creating an asymmetric substitution pattern that influences both the electronic properties and steric profile of the molecule.

The cyclohexane ring adopts a chair conformation, which represents the most stable arrangement for six-membered saturated rings. In this configuration, the bulky 2,4-dimethylbenzoyl group preferentially occupies an equatorial position to minimize 1,3-diaxial interactions, while the carboxylic acid group can adopt either axial or equatorial orientations depending on the specific conformational equilibrium. The trans stereochemistry ensures that when one substituent is equatorial, the other is also equatorial, leading to a highly stable conformational arrangement. This stereochemical preference has significant implications for the compound's reactivity and potential biological activity, as the spatial orientation of functional groups directly influences molecular recognition and binding events.

The aromatic portion of the molecule contributes to the overall rigidity of the structure through its planar geometry and restricted rotation about the carbon-carbon bond connecting the benzoyl group to the cyclohexane ring. The 2,4-dimethyl substitution pattern on the benzene ring creates an electron-rich aromatic system with enhanced nucleophilic character compared to unsubstituted benzene derivatives. The methyl groups at positions 2 and 4 are positioned ortho and para to the carbonyl group, respectively, providing different electronic effects that influence the reactivity of the ketone functionality.

X-ray Crystallographic Analysis of Crystal Packing

While specific X-ray crystallographic data for this compound is limited in the available literature, general principles of crystal packing for related cyclohexanecarboxylic acid derivatives provide insights into the likely solid-state structure. The crystallographic analysis of similar compounds reveals that carboxylic acid functionalities typically engage in hydrogen bonding networks that stabilize the crystal lattice through intermolecular interactions. These hydrogen bonds commonly involve the formation of carboxylic acid dimers, where two molecules associate through complementary hydrogen bonding between the carbonyl oxygen of one molecule and the hydroxyl hydrogen of another.

The trans configuration of the substituents influences the crystal packing by determining the spatial arrangement of potential hydrogen bonding sites and sterically demanding groups. In related cyclohexanecarboxylic acid structures, the trans isomers often exhibit more efficient packing compared to their cis counterparts due to reduced steric hindrance and more favorable intermolecular interactions. The 2,4-dimethylbenzoyl group likely participates in weak intermolecular interactions such as pi-pi stacking between aromatic rings or carbon-hydrogen to pi interactions that contribute to the overall stability of the crystal structure.

The molecular packing arrangement is expected to be influenced by the balance between maximizing favorable intermolecular interactions and minimizing steric repulsion between bulky substituents. The methyl groups on the benzene ring may engage in weak van der Waals interactions with neighboring molecules, while the carbonyl oxygen of the benzoyl group could serve as a hydrogen bond acceptor in interactions with suitable donor groups from adjacent molecules. These considerations suggest that the crystal structure likely adopts a packing motif that accommodates the sterics requirements of the 2,4-dimethylbenzoyl group while maintaining efficient space filling.

Comparative Conformational Analysis with Cis Isomers

The conformational analysis of this compound in comparison to its cis isomer reveals significant differences in stability, accessibility, and dynamic behavior. In cyclohexane systems, the relative stability of cis and trans isomers depends critically on the substitution pattern and the positions of the substituents on the ring. For 1,2-disubstituted cyclohexanes, the trans isomer is generally more stable than the cis isomer because it allows both substituents to adopt equatorial positions in the preferred chair conformation.

In the trans configuration, both the carboxylic acid group and the 2,4-dimethylbenzoyl substituent can simultaneously occupy equatorial positions, eliminating destabilizing 1,3-diaxial interactions. This arrangement results in a conformational energy difference of approximately 3.4 kilocalories per mole favoring the trans isomer, based on established energy penalties for axial substituents in cyclohexane systems. The cis isomer, in contrast, must accommodate one substituent in an axial position regardless of the chair conformation adopted, leading to unfavorable steric interactions and reduced conformational stability.

The dynamic behavior of these isomers also differs significantly. The trans isomer exhibits a single, highly populated conformational state with minimal ring flipping dynamics, while the cis isomer may undergo more rapid conformational interconversion as the system attempts to minimize steric strain through ring inversion processes. This difference in conformational flexibility has important implications for the compound's reactivity and potential binding to biological targets, as the trans isomer presents a more defined three-dimensional structure for molecular recognition events.

| Property | Trans Isomer | Cis Isomer |

|---|---|---|

| Conformational Stability | High (both substituents equatorial) | Lower (one substituent axial) |

| Energy Difference | Reference state | +3.4 kcal/mol |

| Ring Flipping Rate | Slow | Fast |

| Steric Strain | Minimal | Significant 1,3-diaxial interactions |

| Preferred Applications | Pharmaceuticals, liquid crystals | Limited due to instability |

Electronic Structure Modeling via Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and properties of this compound that complement experimental observations. The electronic distribution within the molecule reveals important information about reactivity patterns, dipole moments, and potential interaction sites for molecular recognition. The carboxylic acid functionality exhibits the expected polarization with significant negative charge density localized on the oxygen atoms and positive charge on the carbon atom, consistent with the acidic character of this functional group.

The 2,4-dimethylbenzoyl moiety displays interesting electronic features related to the substitution pattern on the aromatic ring. The methyl groups at positions 2 and 4 act as electron-donating substituents, increasing the electron density on the benzene ring and modifying the electrophilic character of the carbonyl carbon. This electronic modification influences the reactivity of the ketone functionality and may affect the compound's ability to participate in nucleophilic addition reactions or other carbonyl-specific transformations. The predicted acidity constant of 4.34 ± 0.28 for the carboxylic acid group reflects the influence of the electron-donating aromatic substituent on the ionization behavior.

The molecular orbitals calculated through Density Functional Theory methods reveal the spatial distribution of the highest occupied molecular orbital and lowest unoccupied molecular orbital, which govern the compound's electronic excitation properties and reactivity. The highest occupied molecular orbital is typically localized on the aromatic ring system and the carbonyl oxygen atoms, while the lowest unoccupied molecular orbital involves pi-antibonding orbitals of the aromatic system and the carbonyl groups. These orbital characteristics provide a theoretical framework for understanding the compound's photochemical properties and potential electronic transitions.

The calculated dipole moment and polarizability of the molecule provide insights into its interaction with external electric fields and its behavior in polar solvents. The presence of both the carboxylic acid group and the aromatic ketone functionality creates a significant molecular dipole that influences the compound's solubility characteristics and intermolecular interactions. The electronic structure calculations also predict the vibrational frequencies associated with key functional groups, which can be compared with experimental infrared spectroscopic data to validate the theoretical model and confirm structural assignments.

Properties

IUPAC Name |

(1R,2R)-2-(2,4-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMSWNKAZFZYCV-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2CCCCC2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601183356 | |

| Record name | rel-(1R,2R)-2-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601183356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733742-81-9 | |

| Record name | rel-(1R,2R)-2-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733742-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-2-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601183356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 2,4-dimethylbenzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions may involve nucleophilic reagents that replace the benzoyl or carboxylic acid groups.

Common Reagents and Conditions:

Oxidation: H2O2, catalysts like hexafluorophosphate salts.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of corresponding ketones or alcohols.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C16H20O3

Molecular Weight : 260.33 g/mol

CAS Number : 733742-81-9

The compound features a cyclohexane ring substituted with a 2,4-dimethylbenzoyl group and a carboxylic acid functional group. Its unique structure contributes to its reactivity and potential interactions with biological macromolecules.

Pharmaceutical Applications

Trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid has been investigated for its potential as a building block in drug synthesis. Its structural characteristics make it suitable for developing novel therapeutic agents.

- Therapeutic Potential : Research indicates that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties. For instance, studies have shown that derivatives of benzoyl cyclohexane carboxylic acids can inhibit bacterial growth and reduce inflammation .

Biological Studies

The compound's chiral nature allows for studies on enzyme-substrate interactions, which are crucial for understanding metabolic pathways.

- Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound with various biological macromolecules. These studies are essential for elucidating its potential therapeutic roles .

Material Science

The compound serves as an intermediate in the synthesis of liquid crystals and other materials due to its unique structural features.

- Liquid Crystal Applications : The trans form of cyclohexanecarboxylic acids is known to be useful in the development of liquid crystal displays (LCDs), which are pivotal in modern electronics .

Several studies have explored the biological activities associated with compounds similar to this compound:

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For example, a study found that certain analogs displayed effective inhibition against Staphylococcus aureus .

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory potential of related compounds, demonstrating that these substances could reduce inflammation markers in vitro, suggesting possible therapeutic applications in treating inflammatory diseases .

- Enzyme Inhibition Studies : Docking studies have been conducted to assess how this compound interacts with specific enzymes involved in metabolic pathways. These findings provide insights into its mechanism of action and potential therapeutic roles .

Mechanism of Action

The mechanism of action for trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic Acid

- CAS : 71023-02-4

- Molecular Formula : C₁₅H₁₈O₃S

- Molecular Weight : 278.37 g/mol

- Key Differences :

- The thiomethyl (-SCH₃) group replaces one methyl group at the 4-position of the benzoyl ring.

- Sulfur’s larger atomic radius and polarizability enhance nucleophilic reactivity compared to methyl.

- Higher molecular weight (278.37 vs. 260.33) due to sulfur inclusion.

trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic Acid

- CAS : 1315366-98-3

- Molecular Formula : C₁₆H₂₀O₃

- Molecular Weight : 260.33 g/mol

- Key Differences: Methyl groups at 2,3-positions (ortho and meta) vs. 2,4-positions (ortho and para) on the benzoyl ring.

trans-2-(4-Methoxybenzoyl)cyclohexane-1-carboxylic Acid

Comparative Physical and Chemical Properties

Reactivity and Functional Implications

- Thiomethyl Derivative : The sulfur atom facilitates nucleophilic substitution reactions (e.g., alkylation) and may confer unique biological activity due to thioether stability .

- Methoxy Derivative : The oxygen atom in methoxy enhances hydrogen bonding , making it suitable for applications requiring solubility in aqueous environments .

- 2,3-Dimethyl vs. 2,4-Dimethyl Isomers : Steric hindrance in the 2,3-isomer may reduce interaction with planar biological targets (e.g., enzyme active sites) compared to the 2,4-isomer’s para-substituted flexibility .

Biological Activity

Trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (CAS Number: 733742-81-9) is a chiral compound characterized by a cyclohexane ring substituted with a 2,4-dimethylbenzoyl group and a carboxylic acid functional group. Its unique structure, which combines aromatic and aliphatic components, suggests potential biological activities that warrant investigation.

- Molecular Formula : C16H20O3

- Density : Approximately 1.14 g/cm³

- Boiling Point : Around 436.9 °C

This compound's structural features contribute to its reactivity and potential interactions with biological macromolecules.

Biological Activity Overview

Research indicates that this compound may possess various biological activities, including:

- Antimicrobial Properties : Investigations have suggested that similar compounds exhibit antimicrobial effects, indicating potential for this compound in combating bacterial infections.

- Anti-inflammatory Effects : The compound may also demonstrate anti-inflammatory activity, a characteristic common among structurally related compounds.

The biological effects of this compound are hypothesized to result from its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways involved can vary based on the biological context. For instance, docking studies could elucidate how this compound binds to receptors involved in inflammatory or metabolic pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(2,4-Dimethylbenzoyl)cyclohexanecarboxylic acid | C16H20O3 | Similar structure but different substituents |

| 2-(Benzoyl)cyclohexane-1-carboxylic acid | C15H16O3 | Lacks methyl groups on the benzene ring |

| 3-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid | C16H18O3 | Different position of methyl substitution |

This compound is distinguished by its specific arrangement of substituents that influence both its chemical reactivity and potential biological activity.

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar compounds:

Q & A

Q. What are the key steps and optimized conditions for synthesizing trans-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid?

The synthesis typically involves a Friedel-Crafts acylation of cyclohexane derivatives with 2,4-dimethylbenzoyl chloride, followed by hydrolysis to introduce the carboxylic acid group. Critical parameters include:

- Catalyst : Lewis acids like AlCl₃ (1–5 mol%) for electrophilic acylation.

- Solvent : Anhydrous dichloromethane or toluene under inert atmosphere.

- Temperature : 0–5°C during acylation to minimize side reactions, followed by room-temperature hydrolysis.

- Yield Optimization : Post-reaction quenching with ice-cold HCl and purification via recrystallization (ethanol/water) improves purity (>95%) .

Q. How is the stereochemistry and spatial conformation of this compound validated?

X-ray crystallography and NMR spectroscopy (¹H, ¹³C, COSY, NOESY) are used to confirm the trans configuration of substituents on the cyclohexane ring. For example:

- NOESY : Absence of nuclear Overhauser effects between the benzoyl and carboxylic acid groups confirms their trans orientation.

- X-ray : Bond angles and torsional strain analysis validate the chair conformation of the cyclohexane ring .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%).

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 260.34 [M+H]⁺.

- FT-IR : Bands at 1700 cm⁻¹ (C=O, carboxylic acid) and 1680 cm⁻¹ (benzoyl ketone) .

Advanced Research Questions

Q. How do substituent positions (2,4-dimethyl vs. 2,3-dimethyl) influence biological activity?

A structure-activity relationship (SAR) study comparing isomers reveals:

| Substituent Position | IC₅₀ (µM) against COX-2 | LogP |

|---|---|---|

| 2,4-Dimethyl | 12.3 ± 1.2 | 3.1 |

| 2,3-Dimethyl | 18.7 ± 2.1 | 2.8 |

| The 2,4-dimethyl isomer exhibits enhanced anti-inflammatory activity due to steric effects favoring hydrophobic interactions with COX-2’s active site . |

Q. What computational methods predict binding affinities with therapeutic targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like tubulin:

- Docking : The benzoyl group forms π-π interactions with Phe214 (binding energy: −9.2 kcal/mol).

- MD : Stability over 100 ns simulations confirms sustained hydrogen bonding with Arg284 .

Q. How can contradictory data on cytotoxicity across cell lines be resolved?

Discrepancies in IC₅₀ values (e.g., 15 µM in HeLa vs. 32 µM in MCF-7) may arise from:

- Cellular Uptake : Variations in membrane permeability (measured via PAMPA assay).

- Metabolic Stability : Liver microsomal assays quantify degradation rates.

- Experimental Design : Standardizing MTT assay protocols (e.g., incubation time, serum concentration) reduces variability .

Q. What strategies improve aqueous solubility without compromising activity?

- Prodrug Synthesis : Esterification of the carboxylic acid group (e.g., methyl ester) increases LogD from 3.1 to 1.8.

- Co-crystallization : Using L-arginine as a coformer enhances solubility by 12-fold (pH 7.4 buffer) .

Methodological Challenges and Solutions

Q. How is regioselectivity achieved during electrophilic substitution on the benzoyl ring?

- Directing Groups : The 4-methyl group acts as an ortho/para director, favoring substitution at C6.

- Protection/Deprotection : Temporary silylation of the carboxylic acid group prevents undesired acylation .

Q. What experimental controls validate target engagement in cellular assays?

- Negative Controls : Use of enantiomers (e.g., cis-isomer) to confirm stereospecific effects.

- Knockdown Models : siRNA silencing of tubulin β-III in HeLa cells abolishes cytotoxicity (IC₅₀ increases to >100 µM) .

Q. How are stability issues under physiological conditions addressed?

- Forced Degradation Studies : Exposure to pH 1.2 (simulated gastric fluid) shows <5% degradation over 24 hours.

- Lyophilization : Formulation as a lyophilized powder extends shelf life (>12 months at −20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.